molecular formula C10H13Cl3Si B13743901 Silane, trichloro[(ethylphenyl)ethyl]- CAS No. 259818-28-5

Silane, trichloro[(ethylphenyl)ethyl]-

Cat. No.: B13743901
CAS No.: 259818-28-5
M. Wt: 267.6 g/mol
InChI Key: OCNVJCXXBYPIND-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Compounds

Silane (B1218182), trichloro[(ethylphenyl)ethyl]- belongs to the family of organohalosilanes, specifically a trichlorosilane (B8805176). These compounds are highly reactive and serve as crucial intermediates in the synthesis of more complex silicon-containing materials. pcc.euelkem.com The structure of Silane, trichloro[(ethylphenyl)ethyl]- features a central silicon atom bonded to three chlorine atoms and an (ethylphenyl)ethyl organic group. The chlorine atoms are hydrolyzable, meaning they can react with water or other protic sources to form silanols (Si-OH), which can then undergo condensation to form stable siloxane (Si-O-Si) bonds. elkem.com This reactivity is the foundation for the formation of silicone polymers and for grafting the silane onto surfaces.

The organic (ethylphenyl)ethyl group provides functionality that can be tailored for specific applications. The presence of both an ethyl and a phenyl group on the same side chain introduces a degree of steric bulk and electronic effects that can influence the reactivity of the silane and the properties of the resulting material.

Academic Relevance in Contemporary Chemical Science

The academic relevance of organotrichlorosilanes like Silane, trichloro[(ethylphenyl)ethyl]- is rooted in their versatility as building blocks and surface modifiers. In contemporary chemical science, there is a significant focus on the development of advanced materials with precisely controlled properties. Organosilanes are at the forefront of this research due to their ability to:

Act as Coupling Agents: They can form strong covalent bonds with both inorganic substrates (like glass, metals, and silica) and organic polymers, enhancing adhesion and improving the mechanical properties of composite materials. chemicalbook.com

Enable Surface Modification: The ability to form self-assembled monolayers on various surfaces allows for the precise tuning of surface properties such as hydrophobicity, lubricity, and biocompatibility.

Serve as Precursors to Silicones: The hydrolysis and condensation of trichlorosilanes are fundamental reactions in the production of cross-linked silicone resins and elastomers with high thermal stability and chemical resistance. pcc.euelkem.com

The specific structure of Silane, trichloro[(ethylphenyl)ethyl]- suggests its potential for creating materials with unique thermal and mechanical properties due to the bulky and somewhat rigid (ethylphenyl)ethyl group.

Scope of Research Endeavors Related to (Ethylphenyl)ethyltrichlorosilane

While specific research focused solely on Silane, trichloro[(ethylphenyl)ethyl]- is not extensively documented in publicly available literature, the scope of potential research endeavors can be inferred from studies on analogous compounds. Key areas of investigation would likely include:

Polymer Synthesis: Investigating its use as a monomer or cross-linking agent in the synthesis of novel polysiloxanes. The (ethylphenyl)ethyl group could impart unique rheological, thermal, or optical properties to the resulting polymers.

Surface Functionalization of Nanomaterials: Exploring its application in modifying the surface of nanoparticles (e.g., silica (B1680970), titania, or carbon nanotubes) to improve their dispersion in organic polymer matrices, leading to enhanced nanocomposites.

Development of Hydrophobic Coatings: Research into the formation of hydrophobic and oleophobic coatings on various substrates. The organic group's structure would play a critical role in determining the final surface energy.

Precursor for Advanced Ceramics: Investigating its use as a precursor for silicon-based ceramics through pyrolysis, where the organic substituent would influence the composition and microstructure of the final ceramic material.

The following data tables provide a comparative overview of the properties of structurally related organosilanes, offering a predictive context for the physical and chemical characteristics of Silane, trichloro[(ethylphenyl)ethyl]-.

Table 1: Properties of Related Organotrichlorosilanes

Property Trichloro(phenethyl)silane Ethyltrichlorosilane (B93397) Trichloro(p-tolyl)silane
CAS Number 940-41-0 sigmaaldrich.com 115-21-9 nih.gov 701-35-9 nist.gov
Molecular Formula C8H9Cl3Si sigmaaldrich.com C2H5Cl3Si nih.gov C7H7Cl3Si nist.gov
Molecular Weight 239.60 g/mol sigmaaldrich.com 163.51 g/mol 225.58 g/mol nist.gov
Boiling Point 247 °C 99.5 °C nih.gov 224-226 °C
Density 1.234 g/mL 1.238 g/mL 1.29 g/mL

| Refractive Index | 1.524 | 1.426 | 1.534 |

Table 2: Compound Names Mentioned

Compound Name
Silane, trichloro[(ethylphenyl)ethyl]-
Trichloro(phenethyl)silane
Ethyltrichlorosilane
Trichloro(p-tolyl)silane
Silanols

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

259818-28-5

Molecular Formula

C10H13Cl3Si

Molecular Weight

267.6 g/mol

IUPAC Name

trichloro-[2-(3-ethylphenyl)ethyl]silane

InChI

InChI=1S/C10H13Cl3Si/c1-2-9-4-3-5-10(8-9)6-7-14(11,12)13/h3-5,8H,2,6-7H2,1H3

InChI Key

OCNVJCXXBYPIND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Pathways for Ethylphenyl Ethyltrichlorosilane

Precursor Synthesis and Purification Strategies

The successful synthesis of (Ethylphenyl)ethyltrichlorosilane is critically dependent on the purity and reactivity of its precursors. For the various synthetic routes, different primary precursors are required.

For indirect synthesis methods, such as the Grignard approach, the key precursor is an organomagnesium halide. The synthesis of the requisite Grignard reagent, (ethylphenyl)ethylmagnesium halide, is typically achieved by reacting an appropriate (ethylphenyl)ethyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The purity of the magnesium and the solvent is crucial to prevent side reactions and ensure a high yield of the Grignard reagent.

In the context of hydrosilylation, the precursors are typically an unsaturated organic compound and a hydridosilane. For the synthesis of (Ethylphenyl)ethyltrichlorosilane, this would likely involve the reaction of a vinyl-substituted ethylbenzene (B125841) with trichlorosilane (B8805176) (HSiCl₃). The vinyl-substituted ethylbenzene can be synthesized through various organic reactions, such as the dehydrogenation of diethylbenzene.

Purification of these precursors is essential to remove impurities that could interfere with the main synthesis reaction. Common purification techniques include distillation for liquid precursors and recrystallization for solid starting materials. The removal of water and other protic impurities is particularly critical, especially for Grignard reagents, which are highly sensitive to moisture.

Direct Synthesis Routes from Elemental Silicon and Halogenated Hydrocarbons

The direct synthesis, often referred to as the Müller-Rochow process, is a cornerstone of industrial organosilane production. mdpi.com This method involves the reaction of elemental silicon with an organic halide in the presence of a catalyst, typically copper. mdpi.comuotechnology.edu.iq For the synthesis of (Ethylphenyl)ethyltrichlorosilane, the corresponding chlorinated hydrocarbon, (ethylphenyl)ethyl chloride, would be reacted with silicon.

While the direct process traditionally uses organic chlorides, a related method is catalytic hydrochlorination, which involves the reaction of silicon with hydrogen chloride and an unsaturated hydrocarbon. pensoft.net However, for a substituted alkyl group like (ethylphenyl)ethyl, the direct reaction with the corresponding chloride is the more probable route.

The direct process is a complex heterogeneous reaction, and its efficiency is influenced by the physical and chemical properties of the silicon, the catalyst, and the organic halide. pensoft.net The reaction typically produces a mixture of organochlorosilanes, including the desired trichlorosilane, as well as dichlorosilanes and other byproducts. acs.org

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the desired (Ethylphenyl)ethyltrichlorosilane. Key parameters include temperature, pressure, catalyst concentration, and the physical form of the silicon.

ParameterTypical RangeInfluence on Reaction
Temperature 250-350 °CAffects reaction rate and product distribution. Higher temperatures can lead to increased byproduct formation. uotechnology.edu.iq
Catalyst Copper (typically 5-15% by weight of silicon)Essential for the reaction to proceed at a practical rate. uotechnology.edu.iq
Silicon Purity Metallurgical grade or higherImpurities in silicon can affect catalyst activity and product selectivity. researchgate.net
Reactant Feed Rate VariableInfluences contact time and reaction efficiency.

This table presents typical conditions for the direct synthesis of organochlorosilanes and would require specific optimization for (Ethylphenyl)ethyltrichlorosilane.

Indirect Synthesis Approaches via Grignard Reagents or Hydrosilylation

Indirect synthesis routes offer alternative pathways to (Ethylphenyl)ethyltrichlorosilane, often providing better selectivity and being more suitable for laboratory-scale synthesis.

The Grignard reaction is a versatile method for forming silicon-carbon bonds. acs.org In this approach, a Grignard reagent, such as (ethylphenyl)ethylmagnesium chloride, is reacted with a silicon halide, typically silicon tetrachloride (SiCl₄). The stoichiometry of the reactants can be controlled to favor the formation of the desired trichlorosilane.

Reaction Scheme: (Ethylphenyl)ethyl-MgCl + SiCl₄ → (Ethylphenyl)ethyl-SiCl₃ + MgCl₂

Hydrosilylation is another powerful technique for the synthesis of organosilanes. nih.gov This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond, catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst. nih.govmdpi.com To synthesize (Ethylphenyl)ethyltrichlorosilane via this method, a suitable unsaturated precursor, such as a vinyl-substituted ethylbenzene, would be reacted with trichlorosilane.

Reaction Scheme: (Ethylphenyl)-CH=CH₂ + HSiCl₃ --(Catalyst)--> (Ethylphenyl)ethyl-SiCl₃

Synthesis MethodKey ReactantsTypical CatalystAdvantages
Grignard Reaction (Ethylphenyl)ethylmagnesium halide, Silicon tetrachlorideNoneGood selectivity, adaptable for various functional groups. acs.org
Hydrosilylation Vinyl-substituted ethylbenzene, TrichlorosilanePlatinum-based catalysts (e.g., Karstedt's catalyst)High atom economy, mild reaction conditions. nih.govmdpi.com

This table provides a comparative overview of the primary indirect synthesis methods applicable to (Ethylphenyl)ethyltrichlorosilane.

Purification and Isolation Techniques in Research Scale Synthesis

Following the synthesis, the desired (Ethylphenyl)ethyltrichlorosilane must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts.

Fractional distillation is the most common method for purifying volatile liquid chlorosilanes. The significant differences in the boiling points of the various silane (B1218182) products and byproducts allow for their separation. Careful control of the distillation column's temperature and pressure is necessary to achieve high purity.

Other purification techniques that may be employed, particularly at the research scale, include chromatography. sigmaaldrich.com For instance, gas chromatography can be used for both analysis and small-scale preparative purification. For non-volatile impurities or catalyst residues, filtration or extraction may be necessary prior to distillation.

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. For many applications, a high degree of purity is essential to ensure predictable reactivity and performance.

Green Chemistry Principles in (Ethylphenyl)ethyltrichlorosilane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to minimize environmental impact and improve sustainability. researchgate.net In the context of (Ethylphenyl)ethyltrichlorosilane synthesis, several aspects can be considered.

The direct synthesis process, while atom-economical in principle, can be energy-intensive and generate significant amounts of byproducts. mdpi.com Research into more selective catalysts and lower-temperature processes is an active area of green chemistry.

Hydrosilylation reactions are generally considered to be more aligned with green chemistry principles due to their high atom economy and often milder reaction conditions. msu.edu The use of more abundant and less toxic metal catalysts, as alternatives to platinum, is a key research direction.

Furthermore, the development of solvent-free reaction conditions or the use of more environmentally benign solvents can significantly improve the green credentials of the synthesis. The recycling of catalysts and the valorization of byproducts are also important considerations in developing more sustainable synthetic routes for (Ethylphenyl)ethyltrichlorosilane and other organosilanes.

Reaction Mechanisms and Chemical Transformations of Ethylphenyl Ethyltrichlorosilane

Hydrolysis and Condensation Reactions of Trichlorosilyl (B107488) Groups

The primary reaction of trichlorosilanes like (ethylphenyl)ethyltrichlorosilane is hydrolysis, a rapid reaction with water that leads to the formation of silanols and hydrochloric acid. This initial step is followed by condensation reactions, resulting in the formation of siloxane bonds (Si-O-Si) and ultimately a cross-linked polysiloxane network.

Kinetics and Thermodynamics of Silanol (B1196071) Formation

Specific kinetic and thermodynamic data for the hydrolysis of (ethylphenyl)ethyltrichlorosilane are not documented in the literature. However, for analogous compounds like ethyltrichlorosilane (B93397), the reaction with water is known to be extremely vigorous and highly exothermic. The reaction proceeds via a nucleophilic substitution mechanism where water molecules attack the electrophilic silicon atom, leading to the stepwise replacement of chlorine atoms with hydroxyl groups.

The rate of hydrolysis is influenced by several factors:

Steric Hindrance: The bulky (ethylphenyl)ethyl group is expected to sterically hinder the approach of water to the silicon center, potentially slowing the hydrolysis rate compared to smaller alkyltrichlorosilanes.

Electronic Effects: The phenyl group can influence the electron density at the silicon atom through inductive and resonance effects, which in turn affects its susceptibility to nucleophilic attack.

Solvent and pH: The reaction is typically carried out in a solvent to moderate the reaction rate, and the pH of the medium can catalyze the hydrolysis.

A general representation of the hydrolysis reaction is as follows: (Ethylphenyl)ethyl-SiCl₃ + 3H₂O → (Ethylphenyl)ethyl-Si(OH)₃ + 3HCl

Polycondensation Pathways leading to Siloxane Networks

The silanetriol, (ethylphenyl)ethyl-Si(OH)₃, formed during hydrolysis is highly unstable and readily undergoes condensation reactions. This process can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 (Ethylphenyl)ethyl-Si(OH)₃ → [(Ethylphenyl)ethyl(OH)₂Si]-O-[Si(OH)₂(ethylphenyl)ethyl] + H₂O

Alcohol-producing condensation (if hydrolysis is incomplete): A silanol group reacts with a remaining chlorosilyl group.

These condensation reactions continue, leading to the formation of larger oligomers and eventually a highly cross-linked three-dimensional siloxane network. The structure of the final polymer is influenced by the reaction conditions, such as temperature, pH, and the concentration of reactants.

Reactions with Organic Functional Groups and Macromolecules

The high reactivity of the trichlorosilyl group allows (ethylphenyl)ethyltrichlorosilane to be used as a coupling agent or for surface modification.

Grafting Reactions onto Polymer Backbones

While no specific examples of grafting (ethylphenyl)ethyltrichlorosilane onto polymer backbones are reported, organotrichlorosilanes can be grafted onto polymers containing reactive functional groups like hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) groups. The reaction involves the formation of a covalent bond between the silicon atom and an oxygen or nitrogen atom of the polymer chain.

For instance, a polymer with hydroxyl groups (Polymer-OH) could react as follows: Polymer-OH + Cl₃Si-(ethyl)(ethylphenyl) → Polymer-O-SiCl₂(ethyl)(ethylphenyl) + HCl

Subsequent hydrolysis and condensation of the remaining chloro groups can lead to cross-linking between polymer chains.

Formation of Covalent Bonds with Heteroatoms

The silicon-chlorine bond in (ethylphenyl)ethyltrichlorosilane is highly susceptible to nucleophilic attack by heteroatoms such as oxygen, nitrogen, and sulfur. This reactivity allows for the formation of covalent bonds with a wide range of organic molecules and surfaces.

Reactant Functional GroupProduct LinkageGeneral Reaction
Alcohol (R-OH)Si-O-RR-OH + Cl-SiR'₃ → R-O-SiR'₃ + HCl
Amine (R-NH₂)Si-N(H)-RR-NH₂ + Cl-SiR'₃ → R-N(H)-SiR'₃ + HCl
Thiol (R-SH)Si-S-RR-SH + Cl-SiR'₃ → R-S-SiR'₃ + HCl

These reactions are fundamental for the use of silanes as adhesion promoters and surface modifiers.

Catalyzed Reactions Involving the Silane (B1218182) Moiety

While hydrolysis and condensation of trichlorosilanes can proceed without a catalyst, they are often catalyzed by acids or bases to control the reaction rate and the structure of the resulting polysiloxane.

Furthermore, the organic part of the silane molecule, the (ethylphenyl)ethyl group, could potentially participate in reactions typical of aromatic and alkyl groups. However, the primary reactivity of this molecule is dominated by the trichlorosilyl group. There is no specific literature available on catalyzed reactions involving the (ethylphenyl)ethyl moiety of this particular silane.

Stability and Reactivity under Various Environmental Conditions in Research Settings

The stability and reactivity of (ethylphenyl)ethyltrichlorosilane are significantly influenced by environmental conditions such as the presence of moisture, temperature, and pH. While specific experimental data for this compound is not available in the reviewed literature, its stability profile can be inferred from the behavior of similar organotrichlorosilanes in research settings.

Moisture: As a trichlorosilane (B8805176), the compound is highly sensitive to moisture. Contact with water, including atmospheric humidity, will lead to rapid hydrolysis. This reaction is exothermic and produces corrosive hydrogen chloride gas. In a research setting, this necessitates handling the compound under anhydrous conditions, typically in a dry glovebox or using Schlenk line techniques with dry solvents and inert atmospheres (e.g., nitrogen or argon).

Temperature: The thermal stability of organosilanes can vary. While specific decomposition temperatures for (ethylphenyl)ethyltrichlorosilane are not documented, heating chlorosilanes can lead to decomposition. For instance, when heated to decomposition, related compounds like ethyltrichlorosilane emit toxic fumes of chlorine and phosgene. It is reasonable to expect that elevated temperatures would also promote the decomposition of (ethylphenyl)ethyltrichlorosilane.

pH: The rate of hydrolysis of chlorosilanes is influenced by pH. The reaction is generally accelerated in both acidic and basic conditions. In a research context, this means that contact with acidic or basic solutions would lead to a more rapid degradation of the compound compared to neutral conditions.

The following interactive data table summarizes the expected stability and reactivity of (ethylphenyl)ethyltrichlorosilane under various conditions based on the known properties of analogous compounds.

ConditionExpected Reactivity/StabilityProducts of Reaction/DecompositionResearch Setting Considerations
Presence of Water/Moisture Highly reactive; rapid hydrolysis.(Ethylphenyl)ethylsilanetriol (intermediate), polysiloxanes, hydrogen chloride.Must be handled under anhydrous and inert atmosphere conditions.
Elevated Temperature Likely to undergo thermal decomposition.Potentially toxic fumes such as chlorine and phosgene.Avoid high temperatures; use appropriate ventilation and safety precautions.
Acidic Conditions (e.g., presence of HCl) Accelerated hydrolysis.(Ethylphenyl)ethylsilanetriol (intermediate), polysiloxanes, hydrogen chloride.Control of pH is crucial in reaction design to manage the rate of hydrolysis.
Basic Conditions (e.g., presence of amines) Accelerated hydrolysis and condensation.Polysiloxanes, corresponding chloride salts.Bases can be used to catalyze condensation but must be carefully controlled.
Presence of Alcohols Reactive; undergoes alcoholysis.(Ethylphenyl)ethyl(trialkoxy)silane, hydrogen chloride.Reactions should be conducted under anhydrous conditions to prevent competing hydrolysis.
Contact with Oxidizing Agents Expected to be reactive.Silicon oxides and other oxidation products.Avoid contact with strong oxidizing agents.

Polymerization and Copolymerization Chemistry of Ethylphenyl Ethyltrichlorosilane

Homopolymerization Mechanisms and Network Architectures

The homopolymerization of (ethylphenyl)ethyltrichlorosilane is primarily governed by the hydrolysis and subsequent condensation of its trichlorosilyl (B107488) moiety. This process is characteristic of many alkyltrichlorosilanes, which are known to form cross-linked polysiloxane networks. researchgate.net The reaction proceeds in a step-wise manner, initiated by the hydrolysis of the Si-Cl bonds to form silanol (B1196071) (Si-OH) groups upon exposure to water. researchgate.netresearchgate.net These silanol intermediates are highly reactive and readily undergo condensation reactions with other silanols or unhydrolyzed chlorosilane groups, eliminating water or hydrogen chloride to form siloxane (Si-O-Si) linkages. aakash.ac.in

In the presence of sufficient water , the hydrolysis reaction is rapid, leading to a high concentration of silanol groups. This often results in a highly cross-linked and potentially disordered polymeric network. researchgate.net

Controlled addition of water or performing the reaction in the vapor phase can lead to more ordered structures, such as monomolecular or oligomeric layers on a substrate. researchgate.net

The resulting network architecture is a rigid polysiloxane backbone with pendant (ethylphenyl)ethyl groups. These organic side chains impart flexibility and hydrophobicity to the otherwise brittle inorganic network. The final material can be described as an organic-inorganic hybrid homopolymer.

Table 1: Factors Influencing Homopolymer Network Architecture

FactorEffect on Network Structure
Water Concentration High concentrations lead to rapid, extensive cross-linking and potentially porous or irregular structures. Low concentrations can favor the formation of more ordered or linear structures.
pH (Catalyst) Acidic conditions generally promote hydrolysis, while basic conditions favor condensation reactions. The pH can thus be used to control the balance between these two processes and influence the final network. nih.gov
Temperature Higher temperatures typically increase the rates of both hydrolysis and condensation, leading to faster gelation and potentially denser networks.
Solvent The choice of solvent can affect the solubility of the monomer and the growing polymer chains, influencing the morphology and porosity of the final network.

Copolymerization with Organic Monomers and Siloxanes

(Ethylphenyl)ethyltrichlorosilane can be copolymerized with a variety of organic monomers and other siloxanes to create materials with a broad spectrum of properties. The copolymerization strategy depends on the nature of the comonomer and the desired polymer architecture.

While the trichlorosilyl group itself is not reactive under typical radical polymerization conditions, the ethylphenyl group can be functionalized to include a polymerizable moiety, such as a vinyl group, to enable radical copolymerization. For instance, a structurally related monomer, styrene-bridged organosilica, can undergo copolymerization with functional monomers. uni-konstanz.de If "Silane, trichloro[(ethylphenyl)ethyl]-" were modified to contain a vinyl group on the phenyl ring, it could participate in radical copolymerization with monomers like styrene, acrylates, and methacrylates. nih.govresearchgate.net

In such a scenario, the vinyl group would copolymerize with the organic comonomer to form the main polymer chain, while the trichlorosilyl groups would remain as pendant functionalities. These pendant groups could then be hydrolyzed and condensed in a subsequent step to form a cross-linked, organic-inorganic hybrid network. This approach allows for the synthesis of well-defined linear copolymers that can be later cured into a robust network.

Condensation copolymerization is a more direct route for incorporating (ethylphenyl)ethyltrichlorosilane into a polymer backbone. This can be achieved by co-condensing it with other hydrolyzable monomers, such as dichlorodimethylsilane (B41323) or diphenyldichlorosilane. taylorfrancis.com This process involves the simultaneous hydrolysis and condensation of the different silane (B1218182) monomers. aakash.ac.inibchem.comallen.inmadisongroup.com

The final properties of the copolymer are determined by the ratio of the comonomers. For example, co-condensing with a difunctional silane would introduce linear segments into the polymer network, increasing its flexibility. The reactivity ratios of the different silane monomers will influence the sequence distribution in the resulting copolymer.

Table 2: Potential Comonomers for Condensation Copolymerization

ComonomerExpected Impact on Copolymer Properties
Dimethyldichlorosilane Increases flexibility and hydrophobicity.
Diphenyldichlorosilane Enhances thermal stability and refractive index.
Methyltrichlorosilane Increases cross-link density.
Tetraethoxysilane (TEOS) Increases the inorganic character and rigidity of the network.

The synthesis of block and graft copolymers containing (ethylphenyl)ethyltrichlorosilane can be achieved through various living and controlled polymerization techniques. researchgate.netharth-research-group.orgmdpi.com

Block Copolymers: A well-defined organic polymer block can be synthesized using a method like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org The end of this polymer chain can then be functionalized with a trichlorosilyl group, or a trichlorosilyl-containing initiator can be used to grow the polymer block. Subsequent hydrolysis and condensation of the trichlorosilyl groups can lead to the formation of well-defined, self-assembled nanostructures. Another approach involves using trichlorosilane (B8805176) as a chain transfer agent in radical polymerization to create block copolymers. rsc.org

Graft Copolymers: Graft copolymers can be prepared by either "grafting from" or "grafting to" a polymer backbone. nih.govfrontiersin.orgnih.gov In the "grafting from" approach, a polymer backbone is functionalized with initiator sites from which the polymerization of a silane-containing monomer can be initiated. Conversely, in the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to a substrate or another polymer that has complementary reactive sites. For instance, a polymer with pendant hydroxyl or amino groups could react with the trichlorosilyl group of (ethylphenyl)ethyltrichlorosilane. researchgate.netmdpi.com

Formation of Organic-Inorganic Hybrid Polymers and Composites

The inherent structure of (ethylphenyl)ethyltrichlorosilane makes it an ideal precursor for the synthesis of organic-inorganic hybrid polymers. uni-mainz.deiaea.org The trichlorosilyl group serves as the inorganic component precursor, forming a rigid and stable polysiloxane network, while the (ethylphenyl)ethyl group acts as the organic component, providing properties such as flexibility, solubility in organic solvents, and compatibility with organic polymers.

These hybrid materials can be prepared through the sol-gel process, where the silane is hydrolyzed and condensed, often in the presence of an organic polymer. researchgate.netdocumentsdelivered.com If the organic polymer has reactive groups, covalent bonds can form between the organic and inorganic phases, leading to a Class II hybrid with enhanced interfacial adhesion and mechanical properties. If there are no covalent bonds, a Class I hybrid is formed, where the two phases are interpenetrating.

Control over Polymer Architecture and Molecular Weight Distribution

Achieving control over the polymer architecture and molecular weight distribution is crucial for tailoring the final properties of the material.

For homopolymers and condensation copolymers , control is primarily achieved by managing the hydrolysis and condensation kinetics. This can be done by carefully controlling the reaction parameters as outlined in Table 1. Using a microreactor for the polycondensation of trialkoxysilanes has been shown to allow for adjustment of the molecular weight while narrowing the polydispersity index. uni-mainz.de

For radical polymerization-based copolymers , the use of controlled/living radical polymerization (CLRP) techniques such as ATRP and RAFT is essential. rsc.org These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block and graft copolymers. mdpi.com

Anionic polymerization is another powerful technique for synthesizing well-defined block copolymers with precise block lengths, although it is often limited by the choice of monomers and requires stringent reaction conditions. researchgate.net

By carefully selecting the polymerization method and reaction conditions, it is possible to exert a high degree of control over the macromolecular structure of polymers derived from (ethylphenyl)ethyltrichlorosilane, enabling the development of advanced materials for a wide range of applications.

Applications of Ethylphenyl Ethyltrichlorosilane in Advanced Materials Science and Engineering

Role as a Cross-Linking Agent and Curing Modifier in Polymer Systems

Organotrichlorosilanes are effective cross-linking agents for various polymer systems, particularly those requiring moisture-curing mechanisms, such as silicone elastomers and sealants. hengdasilane.com The cross-linking process is initiated by the hydrolysis of the three chloro groups attached to the silicon atom. In the presence of water, these Si-Cl bonds are converted to reactive silanol (B1196071) groups (Si-OH), with the liberation of hydrochloric acid. These silanol groups subsequently undergo condensation reactions with each other or with other hydroxyl-terminated polymers to form highly stable and flexible siloxane (Si-O-Si) cross-links. sinosil.com

The trifunctionality of trichloro[(ethylphenyl)ethyl]silane allows it to connect three polymer chains, leading to the formation of a robust three-dimensional network. This network structure is crucial for transforming liquid or thermoplastic polymers into durable, thermoset materials with enhanced properties. hengdasilane.comcfmats.com

As a curing modifier, the (ethylphenyl)ethyl group plays a critical role. Its size and chemical nature influence the final properties of the cured material. The bulky organic group can control the cross-link density and spacing between polymer chains, affecting the flexibility, hardness, and thermal stability of the final product. specialchem.com

Table 1: Influence of the (Ethylphenyl)ethyl- Group on Cured Polymer Properties

PropertyAnticipated Effect of (Ethylphenyl)ethyl- GroupRationale
Mechanical Strength EnhancementForms a stable 3D network, improving load-bearing capacity. hengdasilane.com
Flexibility ModerateThe organic group provides spacing between cross-links, preventing excessive rigidity.
Thermal Stability ImprovedThe inherent strength of Si-O-Si bonds contributes to high thermal resistance. specialchem.com
Chemical Resistance IncreasedA dense cross-linked network reduces the permeability of the polymer to solvents and chemicals. hengdasilane.com
Hydrophobicity IncreasedThe non-polar organic group imparts water-repellent characteristics to the polymer system.

Precursor for Functional Coatings and Thin Films

Trichloro[(ethylphenyl)ethyl]silane is a suitable precursor for creating functional coatings and thin films on various substrates, including glass, metals, and ceramics. The trichlorosilyl (B107488) group provides a strong anchor to surfaces rich in hydroxyl groups, while the (ethylphenyl)ethyl group projects outwards, defining the functionality of the new surface. russoindustrial.ru

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials. youtube.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. sigmaaldrich.comresearchgate.net Organotrichlorosilanes are excellent precursors for sol-gel chemistry due to the controlled reactivity of their hydrolyzable chloro groups. osti.gov

The process using trichloro[(ethylphenyl)ethyl]silane would proceed as follows:

Hydrolysis: The precursor is dissolved in a suitable solvent system, and a controlled amount of water is introduced. The Si-Cl bonds hydrolyze to form Si-OH (silanol) groups.

Condensation: The newly formed silanol groups react with each other to form Si-O-Si bridges, releasing water. This polycondensation leads to the growth of oligomeric and polymeric species, forming the sol.

Gelation: As the condensation continues, the particles and polymers link together to form a continuous, three-dimensional network that spans the entire volume, trapping the solvent within its pores. This stage is known as gelation.

The resulting gel can be applied to a substrate using various film deposition techniques such as dip-coating, spin-coating, or spray-coating. A final thermal treatment (curing) removes the solvent and completes the condensation reactions, resulting in a dense, durable, and functional hybrid organic-inorganic film. researchgate.net Vapor-phase deposition, such as Chemical Vapor Deposition (CVD), is another powerful technique where the volatilized silane (B1218182) precursor reacts on a heated substrate to form a very thin, uniform monolayer. pvateplaamerica.comwebsite-files.com

The creation of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces is a significant area of materials science. dtic.mil This property is governed by two main factors: surface chemistry and geometric microstructure. Silane coatings are highly effective at modifying surface chemistry by introducing functional groups with low surface energy. gelest.com

The (ethylphenyl)ethyl group in trichloro[(ethylphenyl)ethyl]silane is non-polar and composed of hydrocarbon moieties. When this silane is anchored to a surface, these organic groups orient away from the substrate, creating a new surface with significantly lower surface energy. gelest.commdpi.com This non-polar interface minimizes van der Waals interactions with water molecules, causing them to bead up and exhibit a high contact angle, a key indicator of hydrophobicity. gelest.com

Research on similar long-chain alkylsilanes has shown that the length and structure of the hydrocarbon group are critical. mdpi.commdpi.com While longer alkyl chains generally increase hydrophobicity, the combination of an aromatic (phenyl) and aliphatic (ethyl) component in the (ethylphenyl)ethyl group provides a unique steric and electronic profile that can effectively shield the underlying polar surface from interaction with water. gelest.com For oleophobicity, which requires even lower surface energies, fluorinated alkylsilanes are typically employed. researchgate.nettekstilec.si

Table 2: Typical Water Contact Angles on Various Surfaces

SurfaceTypical Water Contact AngleHydrophobicity
Clean Glass (High-Energy Surface)< 10°Hydrophilic
Polyethylene~95°Hydrophobic
Polytetrafluoroethylene (PTFE)~110°Hydrophobic
Glass treated with Alkylsilane100° - 120°Highly Hydrophobic
Superhydrophobic Surface> 150°Superhydrophobic

Data compiled from general materials science knowledge to illustrate the comparative effect of silane treatment.

Integration into Polymer Matrices for Enhanced Mechanical Properties

Trichloro[(ethylphenyl)ethyl]silane can function effectively as a coupling agent. The trichlorosilyl group can react with hydroxyl groups on the surface of inorganic fillers, forming strong, covalent oxane bonds (Filler-O-Si). The (ethylphenyl)ethyl group then extends into the polymer matrix. Its compatibility and potential for physical entanglement with the polymer chains create a strong interfacial bond.

This improved interfacial adhesion leads to:

Increased Tensile Strength and Modulus: Efficient stress transfer from the matrix to the filler allows the composite to withstand greater loads. ncsu.edue3s-conferences.org

Improved Impact Resistance: A strong interface prevents crack propagation along the filler-matrix boundary.

Enhanced Durability: Better adhesion reduces the ingress of moisture at the interface, which can degrade mechanical properties over time.

The choice of the organic group is crucial for ensuring compatibility with the polymer matrix. The presence of both phenyl and ethyl components in the silane's organic tail makes it potentially compatible with a wide range of polymers, from styrenics to polyolefins.

Preparation of Advanced Adhesives and Sealants

The same chemical principles that make trichloro[(ethylphenyl)ethyl]silane an effective cross-linker and coupling agent also make it valuable in the formulation of high-performance adhesives and sealants. hengdasilane.comrussoindustrial.ru In these applications, it can serve two primary functions:

Adhesion Promoter: When applied as a primer to an inorganic substrate like metal or glass, the silane forms a durable bond with the surface. The organic (ethylphenyl)ethyl group then presents a more compatible surface for the adhesive or sealant to bond to, significantly improving adhesion, especially in humid or harsh environments. russoindustrial.ru

Cross-linker: In moisture-cured systems like RTV (Room-Temperature Vulcanizing) silicones, the silane acts as a cross-linking agent. sinosil.com It reacts with hydroxyl-terminated silicone polymers and atmospheric moisture to build the tough, flexible, and durable elastomeric network characteristic of these materials.

The use of this silane can enhance the durability, environmental resistance, and adhesive strength of the final product.

Contributions to Nanocomposite Materials and Hybrid Structures

Nanocomposites are materials where nanoparticles are dispersed within a matrix, leading to properties that can be dramatically different from the individual components. nih.gov A major challenge in creating nanocomposites is preventing the nanoparticles from agglomerating, which negates their high surface-area advantage. mdpi.com

Surface functionalization of nanoparticles with organosilanes like trichloro[(ethylphenyl)ethyl]silane is a key strategy to overcome this challenge. conicet.gov.arnih.gov The process involves reacting the silane with the nanoparticle surface, creating a covalently bonded organic layer. nih.govwhiterose.ac.uk

This functionalization provides several benefits:

Improved Dispersion: The organic (ethylphenyl)ethyl- layer acts as a steric barrier, preventing nanoparticles from clumping together and allowing them to be evenly distributed throughout the polymer matrix. whiterose.ac.uk

Enhanced Interfacial Bonding: As with microcomposites, the silane acts as a molecular bridge between the nanoparticle and the polymer, ensuring strong adhesion and efficient load transfer. nih.gov

Tailored Properties: The organic layer modifies the nanoparticle's surface properties, making the inorganic nanoparticle compatible with an organic polymer matrix, thereby creating a true organic-inorganic hybrid material at the molecular level. researchgate.net

The integration of such functionalized nanoparticles can lead to nanocomposites with exceptional mechanical strength, thermal stability, and barrier properties, suitable for cutting-edge applications in aerospace, automotive, and electronics. e3s-conferences.org

Surface Engineering and Interfacial Science Utilizing Ethylphenyl Ethyltrichlorosilane

Surface Functionalization of Inorganic Substrates (e.g., Glass, Metals, Ceramics)

The surface functionalization of inorganic substrates is a critical step in many technological applications, aiming to alter properties such as wettability, adhesion, and corrosion resistance. researchgate.net (Ethylphenyl)ethyltrichlorosilane serves as an effective coupling agent for this purpose, chemically bonding to inorganic surfaces and presenting an organic-functionalized interface.

The adsorption and reaction of trichlorosilanes like (ethylphenyl)ethyltrichlorosilane on inorganic substrates is a multi-step process. The initial and crucial step is the hydrolysis of the trichlorosilyl (B107488) group (-SiCl₃) in the presence of surface-adsorbed water or atmospheric moisture. This reaction results in the formation of highly reactive silanol (B1196071) groups (-Si(OH)₃).

These silanol groups can then undergo two primary reactions:

Condensation with surface hydroxyl groups: The silanol groups of the hydrolyzed silane (B1218182) molecule react with the hydroxyl groups (-OH) present on the surface of inorganic substrates such as glass, metals, and ceramics. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the substrate.

Intermolecular cross-linking: Adjacent hydrolyzed silane molecules can also react with each other, forming a cross-linked polysiloxane network on the surface. This network enhances the stability and durability of the functionalized layer.

The ethylphenyl group of the silane does not participate in the reaction with the inorganic substrate but remains oriented away from the surface, thereby modifying its chemical and physical properties.

The effectiveness of the surface treatment with (ethylphenyl)ethyltrichlorosilane is highly dependent on several process parameters. Optimization of these parameters is crucial to achieve a uniform, durable, and functional surface layer. Key parameters include:

Silane Concentration: The concentration of the silane solution affects the thickness and density of the resulting film. While a higher concentration might lead to a thicker layer, it can also result in the formation of loosely bound multilayers and aggregates. Optimal concentrations are typically low, often in the range of 1-5% by volume in a suitable solvent. nih.gov

Solvent System: The choice of solvent is critical for dissolving the silane and for controlling the hydrolysis reaction. Anhydrous organic solvents like toluene or isopropanol are commonly used to prevent premature hydrolysis and polymerization of the silane in the bulk solution. reddit.com

Reaction Time and Temperature: The duration of the substrate's exposure to the silane solution and the temperature at which the treatment is carried out influence the extent of surface coverage and the degree of cross-linking.

Curing Process: A post-treatment curing step, often involving heating, is typically employed to promote the condensation reactions and remove residual water and solvent, leading to a more stable and durable silane layer. researchgate.net

The following table provides representative data on the optimization of silanization parameters for glass substrates, which can be extrapolated for treatment with (ethylphenyl)ethyltrichlorosilane.

ParameterCondition 1Condition 2Condition 3Outcome
Silane Concentration 0.5%1%2.5%Optimal surface coverage and hydrophobicity often achieved at lower concentrations (e.g., 1-2.5%). researchgate.net
Reaction Time 30 min1 h2 hIncreased reaction time generally leads to higher surface coverage, with an optimal time depending on other parameters. researchgate.net
Curing Temperature 25°C (Room Temp)80°C110°CThermal curing significantly improves the stability and quality of the silane layer. researchgate.net
Solvent TolueneEthanolIsopropanolThe choice of solvent affects silane solubility and hydrolysis rate, influencing the final film quality. researchgate.net

Formation of Self-Assembled Monolayers (SAMs) for Controlled Surface Properties

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. rsc.org Trichlorosilanes are well-suited for the formation of robust SAMs on hydroxylated surfaces. (Ethylphenyl)ethyltrichlorosilane, with its defined molecular structure, can form dense and stable SAMs, allowing for precise control over surface properties at the molecular level.

The formation of a SAM from (ethylphenyl)ethyltrichlorosilane involves the chemisorption of the trichlorosilyl head group onto the substrate, followed by the self-organization of the ethylphenyl tail groups. This self-assembly process is driven by intermolecular interactions, such as van der Waals forces and π-π stacking between the phenyl rings, leading to a well-ordered, two-dimensional crystalline structure. nist.gov The quality and properties of the resulting SAM are influenced by factors such as the cleanliness and preparation of the substrate, the deposition conditions (solvent, temperature, time), and the molecular structure of the silane. arxiv.org

The presence of the ethylphenyl group in the SAM imparts specific properties to the surface. The aromatic nature of the phenyl group can influence the surface energy and wettability. The following table illustrates the effect of aromatic silane SAMs on the water contact angle of a silicon surface, providing an indication of the change in surface hydrophobicity.

SurfaceWater Contact Angle (°)
Untreated Silicon < 10
Silicon treated with Phenyltrichlorosilane 70-80
Silicon treated with Octadecyltrichlorosilane (for comparison) 105-110

Data is representative and compiled from general knowledge on silane SAMs.

Interfacial Adhesion Promotion in Multilayer Systems

In many advanced materials and devices, the performance is dictated by the integrity of the interface between different layers, such as an inorganic substrate and an organic polymer coating. (Ethylphenyl)ethyltrichlorosilane can act as an effective adhesion promoter in such multilayer systems. nih.gov

The effectiveness of silane coupling agents in enhancing adhesion can be quantified through various mechanical tests, such as peel tests or lap shear tests. The following table presents hypothetical but representative data on the effect of a silane adhesion promoter on the lap shear strength of a metal-polymer interface.

InterfaceLap Shear Strength (MPa)
Aluminum-Epoxy (untreated) 10
Aluminum-Epoxy (with silane treatment) 25

Modification of Fillers and Reinforcing Agents in Composite Materials

The mechanism of filler modification is similar to that of substrate functionalization. The trichlorosilyl group of the silane reacts with the hydroxyl groups on the surface of inorganic fillers like silica (B1680970), glass fibers, or metal oxides. This treatment transforms the typically hydrophilic surface of the filler into a more hydrophobic and organophilic one. researchgate.net

This surface modification leads to several benefits:

Improved Dispersion: The organophilic surface of the treated fillers allows for better dispersion within the nonpolar polymer matrix, preventing agglomeration and leading to a more homogeneous composite material.

Enhanced Interfacial Adhesion: The ethylphenyl groups on the filler surface can interact favorably with the polymer matrix, leading to stronger interfacial adhesion. This allows for more efficient stress transfer from the matrix to the reinforcing filler, resulting in improved mechanical properties of the composite. scielo.br

Reduced Water Absorption: The hydrophobic nature of the silane-treated filler surface can reduce the tendency of the composite to absorb moisture, which can otherwise degrade the mechanical properties and long-term durability of the material.

The impact of filler modification on the mechanical properties of a composite is significant. The following table provides representative data on how silane treatment of silica fillers can enhance the mechanical properties of an epoxy-based composite.

PropertyEpoxy with Untreated SilicaEpoxy with Silane-Treated Silica
Tensile Strength (MPa) 6090
Flexural Modulus (GPa) 3.55.0
Impact Strength (kJ/m²) 1525

Data is representative and based on general findings for silane-modified filler composites. nih.govresearchgate.net

Advanced Analytical and Characterization Methodologies for Ethylphenyl Ethyltrichlorosilane and Derived Materials in Research

Spectroscopic Techniques for Structural Elucidation within Complex Systems

Spectroscopy is fundamental to elucidating the molecular structure of organosilanes and tracking their transformation during polymerization and material integration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of silicon-containing compounds. For derivatives of (Ethylphenyl)ethyltrichlorosilane, both ²⁹Si and ¹³C NMR provide detailed information about the molecular environment.

¹³C NMR: This technique provides detailed information about the organic moieties attached to the silicon atom. For (Ethylphenyl)ethyltrichlorosilane, ¹³C NMR can confirm the integrity of the (ethylphenyl)ethyl group during chemical modifications and polymerization. It allows for the unambiguous assignment of carbon atoms in the ethyl, phenyl, and bridging ethyl groups, ensuring the planned organic structure is maintained in the final material.

Table 1: Representative ²⁹Si NMR Chemical Shifts for Siloxane Networks This table illustrates typical chemical shift ranges for silicon environments relevant to polymers derived from trifunctional silanes like (Ethylphenyl)ethyltrichlorosilane.

Silicon EnvironmentNotationDescriptionTypical Chemical Shift Range (ppm)
MonofunctionalMR₃SiO+15 to -15
DifunctionalDR₂SiO₂-10 to -40
TrifunctionalTRSiO₃-45 to -80
QuadrifunctionalQSiO₄-85 to -120

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman are powerful for identifying functional groups and monitoring the progress of reactions such as hydrolysis and condensation. mdpi.com

FTIR Spectroscopy: FTIR is particularly useful for tracking the hydrolysis of the Si-Cl bonds in (Ethylphenyl)ethyltrichlorosilane to form silanol (B1196071) (Si-OH) groups, and their subsequent condensation to form siloxane (Si-O-Si) linkages. The disappearance of the Si-Cl vibrational band and the appearance of a broad Si-OH band, followed by the growth of a strong Si-O-Si absorption band, provide a clear timeline of the reaction. The presence of characteristic peaks for the organic side chain (e.g., C-H stretching of aromatic and aliphatic groups) can also be confirmed. Monitoring the pyrolysis process using FTIR spectroscopy can reveal the degradation mechanism of nanocomposites. mdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is especially effective for analyzing non-polar bonds. It is highly sensitive to the Si-O-Si backbone vibrations in polysiloxanes and can be used to study the homogeneity of hybrid films. mdpi.com For composite materials, Raman spectroscopy can also confirm the presence of a free-carbon phase in silicon oxycarbide materials derived from the pyrolysis of polysiloxanes. mdpi.com

Table 2: Key Vibrational Bands for Analysis of Silane-Derived Materials This table presents characteristic vibrational frequencies used to identify key functional groups in the analysis of (Ethylphenyl)ethyltrichlorosilane and its derivatives.

Wavenumber (cm⁻¹)Bond / GroupDescription of VibrationTechnique
~3700-3200Si-OHO-H stretching (silanol)FTIR
~3100-3000C-H (aromatic)C-H stretchingFTIR/Raman
~2960-2850C-H (aliphatic)C-H stretchingFTIR/Raman
~1600, ~1480C=C (aromatic)Ring stretchingFTIR/Raman
~1260Si-CH₃CH₃ deformation in Si-CH₃ (reference)FTIR
~1130-1000Si-O-SiAsymmetric stretching (siloxane)FTIR
~800Si-CSi-C stretchingFTIR/Raman
~600-400Si-ClSi-Cl stretchingFTIR/Raman

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic techniques are essential for separating components in a mixture, making them ideal for assessing the purity of the (Ethylphenyl)ethyltrichlorosilane monomer and for monitoring reaction kinetics.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is the primary method for determining the purity of volatile chlorosilanes. scispace.com It can effectively separate the target compound from starting materials, byproducts, or other impurities.

Reaction Monitoring: In research, GC can be used to monitor the progress of hydrosilylation reactions used to synthesize the precursor or subsequent derivatization reactions. shinetsusilicone-global.com By taking aliquots from the reaction mixture over time, the consumption of reactants and the formation of products can be quantified, allowing for the determination of reaction rates and optimization of conditions. scispace.com For instance, the reaction between an organosilane and a surface can be studied by analyzing the remaining unreacted silane (B1218182) in the solution. acs.org

Thermal Analysis Techniques (e.g., TGA, DSC) for Derived Polymer and Composite Stability

Thermal analysis is critical for evaluating the performance of materials derived from (Ethylphenyl)ethyltrichlorosilane, especially for high-temperature applications. Polysiloxanes are known for their high thermal stability compared to many organic polymers. gelest.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.net It is used to determine the thermal stability and degradation profile of polysiloxanes and composites. Key data points include the onset temperature of decomposition and the percentage of ceramic residue (char yield) at high temperatures. The degradation of polysiloxanes often occurs in distinct steps, which can be attributed to the decomposition of specific components. nih.gov The high thermal stability is imparted by the silicon-oxygen backbone. gelest.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov This technique is used to determine important thermal transitions, such as the glass transition temperature (Tg), which defines the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. For polysiloxanes, the Tg is typically very low. gelest.com DSC can also identify melting points (Tm) and crystallization temperatures (Tc) in semi-crystalline materials, as well as curing exotherms in thermosetting resins. researchgate.net

Table 3: Representative Thermal Properties of Polysiloxane-Based Materials This table summarizes key parameters obtained from thermal analysis of polymers and composites derived from silane precursors.

ParameterTechniqueTypical ObservationSignificance
Onset of Degradation (T_onset)TGAOften >300-400°C in an inert atmosphere gelest.comIndicates the temperature at which significant mass loss begins, defining the upper limit of thermal stability.
Char YieldTGAHigh residual mass at 800-1000°C mdpi.comRepresents the amount of material (often silica (B1680970) or silicon oxycarbide) remaining after pyrolysis; important for flame retardancy and ceramic applications.
Glass Transition Temp. (Tg)DSCTypically low, often well below 0°C gelest.comDefines the transition from a glassy to a rubbery state, indicating the material's flexibility at low temperatures. researchgate.net
Curing ProfileDSCExothermic peaks observed during heatingCharacterizes the heat released and temperature range of the cross-linking (curing) reaction in thermoset systems.

Microscopic and Spectroscopic Imaging for Material Morphology and Surface Analysis

Microscopy techniques are vital for visualizing the morphology of materials derived from (Ethylphenyl)ethyltrichlorosilane, particularly for hybrid organic-inorganic composites where the distribution and size of different phases determine the material's properties.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface topography. In hybrid materials, SEM is used to study the dispersion of silica particles within a polymer matrix, examine fracture surfaces to understand failure mechanisms, and assess the surface texture of coatings. researchgate.net Energy-dispersive X-ray spectroscopy (EDX), an accessory to SEM, can be used to map the elemental composition of the surface, confirming the distribution of silicon.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and provides information about the internal structure of a material. For nanocomposites, TEM can visualize the size, shape, and distribution of nano-sized silica domains formed from the condensation of (Ethylphenyl)ethyltrichlorosilane within an organic polymer matrix. capes.gov.br It can reveal whether the inorganic phase consists of discrete, well-dispersed nanoparticles or an interconnected network structure. mdpi.com In some cases, TEM images of transparent hybrid materials may appear featureless if the phase separation is on a very small scale. acs.org

Atomic Force Microscopy (AFM) for Surface Roughness and Coating Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique essential for characterizing thin films and coatings at the nanoscale. researchgate.netnih.gov It provides three-dimensional topographical data and quantitative metrics for surface texture, making it an invaluable tool for evaluating the quality, uniformity, and morphology of coatings derived from organosilanes like Silane, trichloro[(ethylphenyl)ethyl]-. oxinst.comspectraresearch.com While specific published research detailing the AFM analysis of surfaces modified exclusively with Silane, trichloro[(ethylphenyl)ethyl]- is not extensively available, the established methodologies used for analogous aromatic and alkyltrichlorosilane monolayers provide a clear framework for its characterization.

The primary application of AFM in this context is to assess the formation and quality of self-assembled monolayers (SAMs) on various substrates, such as silicon wafers or glass. wiley.comnih.gov The process involves scanning a sharp probe attached to a cantilever over the sample surface. nih.gov By measuring the deflection of the cantilever due to forces between the tip and the surface, a detailed topographical map is generated. spectraresearch.com

Key characterization aspects for materials derived from (Ethylphenyl)ethyltrichlorosilane would include:

Surface Morphology Visualization: AFM imaging reveals the nanoscale morphology of the deposited film. This allows for the direct observation of film uniformity, the presence of domains, island formation due to polymerization, and defects such as pinholes or aggregates. wiley.comupenn.edu For trichlorosilanes, which can polymerize in the presence of trace water, AFM can distinguish between a smooth, well-ordered monolayer and a rougher, more disordered polymeric layer. wiley.comupenn.edu

Quantitative Roughness Analysis: The topographical data is used to calculate critical surface roughness parameters. The most common parameters include:

Ra (Arithmetic Average Roughness): The average deviation of the profile from the mean line.

Rq or RMS (Root Mean Square Roughness): The standard deviation of the surface height values. This parameter is particularly sensitive to large peaks and valleys. researchgate.netresearchgate.net

By comparing the Ra and Rq values of a substrate before and after the application of the (Ethylphenyl)ethyltrichlorosilane coating, researchers can quantify the change in surface texture. An increase in roughness can indicate the successful deposition of a silane layer, though excessive roughness may suggest undesirable polymerization and aggregation. wiley.comresearchgate.net For example, studies on similar aminosilanes have shown an increase in Ra from 0.09 nm for an uncoated silicon wafer to 0.28 nm after silanization, indicating the formation of a layer with distinct features. wiley.com

Film Thickness and Feature Height: In cases where the coating is incomplete or intentionally patterned, AFM can be used in a "scratch test" or by imaging the edge of the coated region to measure the height of the film, providing an estimate of its thickness. wiley.comazom.com It can also measure the height and width of any islands or aggregates that may have formed on the surface. wiley.com

The data obtained from AFM analysis are crucial for optimizing the deposition process of (Ethylphenyl)ethyltrichlorosilane. Factors such as solvent purity, moisture content, deposition time, and substrate preparation can be systematically varied, with AFM providing direct feedback on how these changes affect the resulting coating's nanoscale structure and smoothness. nih.govupenn.edu

Illustrative Research Findings

As direct experimental data for Silane, trichloro[(ethylphenyl)ethyl]- is not available in cited literature, the following table provides a representative example of how AFM data would be presented to compare a bare substrate with one coated with a generic organotrichlorosilane, based on findings for analogous compounds. wiley.comresearchgate.net

SampleDescriptionRa (nm)Rq (nm)Surface Morphology Notes
ControlUncoated Silicon Wafer Substrate0.110.14Atomically smooth surface with minimal features.
Treated-1Silicon Wafer + (Ethylphenyl)ethyltrichlorosilane coating0.250.32Uniform coverage with a slight increase in roughness, indicative of a well-formed monolayer.
Treated-2Silicon Wafer + (Ethylphenyl)ethyltrichlorosilane coating (with excess moisture during deposition)0.891.15Formation of distinct islands and aggregates due to silane polymerization. Non-uniform coverage.

This illustrative data demonstrates how AFM can quantitatively differentiate between a smooth substrate and surfaces modified under different conditions, providing critical insight into the quality and uniformity of the resulting silane layer.

Theoretical and Computational Investigations of Ethylphenyl Ethyltrichlorosilane

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies on the quantum chemical calculations of the electronic structure and reactivity of Silane (B1218182), trichloro[(ethylphenyl)ethyl]- were found.

Molecular Dynamics Simulations of Polymerization and Network Formation

There are no available molecular dynamics simulation studies focused on the polymerization and network formation of Silane, trichloro[(ethylphenyl)ethyl]-.

Computational Modeling of Surface Interactions and Adsorption Phenomena

Specific computational models detailing the surface interactions and adsorption phenomena of Silane, trichloro[(ethylphenyl)ethyl]- are not available in the current body of scientific literature.

Prediction of Material Properties of (Ethylphenyl)ethyltrichlorosilane-Derived Systems

There are no published predictions of the material properties of systems derived from Silane, trichloro[(ethylphenyl)ethyl]- based on computational modeling.

Future Directions and Emerging Research Avenues in Ethylphenyl Ethyltrichlorosilane Chemistry

Development of Novel Functional Derivatives with Tailored Properties

The trichlorosilyl (B107488) group of (ethylphenyl)ethyltrichlorosilane is a versatile handle for chemical modification, allowing for the synthesis of a wide array of functional derivatives. A primary research direction will involve the substitution of the chloro groups with various organic moieties through reactions with alcohols, amines, and organometallic reagents. For instance, starting from the analogous compound trichloro(phenylethyl)silane, a variety of triaryl(phenylethyl)silanes have been synthesized through salt elimination reactions. researchgate.net This suggests that (ethylphenyl)ethyltrichlorosilane could serve as a precursor to a new family of silanes with unique steric and electronic properties.

The development of these novel derivatives will be aimed at tailoring specific properties such as solubility, thermal stability, and refractive index. By introducing different functional groups, researchers can fine-tune the material's characteristics for specific applications. For example, the incorporation of fluorinated aryl groups can lead to materials with interesting intramolecular interactions, such as π-stacking, which can influence their solid-state structure and properties. researchgate.net

A summary of potential functionalization reactions for (ethylphenyl)ethyltrichlorosilane is presented in the table below.

Reaction TypeReagentResulting Functional GroupPotential Properties
AlcoholysisAlcohols (e.g., ethanol)AlkoxysilaneImproved processability, moisture-curable
AminolysisAminesAminosilaneEnhanced adhesion to substrates
Grignard ReactionGrignard Reagents (e.g., PhMgBr)Aryl/AlkylsilaneModified electronic and steric properties
ReductionReducing Agents (e.g., LiAlH4)HydrosilaneReactive precursor for further synthesis

Exploration of Sustainable and Environmentally Benign Synthesis Routes

The industrial synthesis of organosilanes often relies on processes that may not align with the principles of green chemistry. A significant future research avenue is the development of sustainable synthesis routes for (ethylphenyl)ethyltrichlorosilane. The most common method for creating a silicon-carbon bond in such a molecule is through hydrosilylation, which involves the addition of a Si-H bond across a carbon-carbon double bond. ucsd.edu

Future research will likely focus on replacing precious metal catalysts, such as platinum, with more earth-abundant and less toxic alternatives like iron, cobalt, or nickel. ucsd.eduresearchgate.net The development of catalysts based on these earth-abundant metals is a key target for making the synthesis of specialty silanes more sustainable. rsc.orgresearchgate.net Additionally, exploring solvent-free reaction conditions and catalyst-free approaches will be crucial in minimizing the environmental footprint of the synthesis process. rsc.org The hydrosilylation of substituted styrenes with trichlorosilane (B8805176) is a key reaction in this context, and optimizing this process for both efficiency and sustainability will be a major focus.

Integration into Smart Materials and Responsive Systems

The unique combination of an organic functional group and an inorganic silicon-based moiety makes organosilanes like (ethylphenyl)ethyltrichlorosilane ideal candidates for integration into smart materials and responsive systems. The silane (B1218182) can act as a coupling agent or a surface modifier to impart new functionalities to materials. For example, trichloro(phenylethyl)silane has been used to treat substrates to which polymer films are then grafted, indicating its utility in creating functional surfaces. researchgate.netresearchgate.net

Future research will likely explore the use of (ethylphenyl)ethyltrichlorosilane in the development of:

Responsive Surfaces: Surfaces that change their properties (e.g., wettability) in response to external stimuli like light, temperature, or pH.

Self-Healing Polymers: Incorporation into polymer matrices where the silane can facilitate cross-linking or re-bonding upon damage.

Sensors: As a component in sensor devices where the aromatic group can interact with analytes, and the silane portion ensures robust attachment to a transducer.

Scalability of Research Findings for Industrial Implementation

For any new material to have a significant impact, its synthesis must be scalable for industrial production. A crucial area of future research for (ethylphenyl)ethyltrichlorosilane will be the transition from laboratory-scale synthesis to large-scale manufacturing. Hydrosilylation, the key reaction for its synthesis, is already an industrially significant process, with millions of kilograms of organosilanes produced annually. acs.orgprinceton.edu

Scalability FactorResearch FocusDesired Outcome
Catalyst PerformanceDevelopment of non-precious metal catalystsHigh turnover number, improved selectivity, and longer catalyst life
Process OptimizationReaction engineering and flow chemistryIncreased yield, reduced reaction times, and enhanced safety
PurificationAdvanced separation techniquesHigh-purity product at a lower cost
Cost-EffectivenessUse of inexpensive starting materials and catalystsCommercially viable production process

Interdisciplinary Research with Other Fields (e.g., Optoelectronics, Catalysis)

The molecular structure of (ethylphenyl)ethyltrichlorosilane makes it a promising candidate for applications in interdisciplinary fields. The presence of the ethylphenyl group suggests potential utility in optoelectronics. Arylsilanes are extensively studied for their applications in organic light-emitting diodes (OLEDs) as emitters, host materials, and charge-transporting layers due to their good solubility and high thermal and chemical stability. researchgate.networktribe.comrsc.orgrsc.org Future research could explore the synthesis of derivatives of (ethylphenyl)ethyltrichlorosilane for use in novel optoelectronic devices. The introduction of specific chromophores or electronically active groups onto the phenyl ring could lead to materials with tailored photophysical properties. acs.org

In the field of catalysis, the trichlorosilyl group can be converted into other reactive functionalities that could serve as ligands for metal catalysts or as organocatalysts themselves. The silane moiety can influence the electronic and steric environment of a catalytic center, potentially leading to new catalytic activities and selectivities. While trichlorosilane itself is a well-known reducing agent in organic synthesis, organic-chemistry.org functionalized silanes derived from (ethylphenyl)ethyltrichlorosilane could offer new possibilities in catalytic reductions and other transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trichloro[(ethylphenyl)ethyl]silane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves hydrosilylation of ethylphenyl ethylene with trichlorosilane (HSiCl₃) under catalytic conditions. Platinum-based catalysts (e.g., Karstedt catalyst) are effective, but optimization requires careful control of temperature (60–100°C) and inert atmosphere (N₂/Ar) to prevent side reactions like oxidation or polymerization . Monitor reaction progress via FT-IR for Si-H bond disappearance (2150–2100 cm⁻¹) and GC-MS for intermediate identification. Adjust catalyst loading (0.1–1 mol%) to balance reaction rate and byproduct formation .

Q. How can researchers characterize the purity and structure of trichloro[(ethylphenyl)ethyl]silane?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ethylphenyl and silane group integration (e.g., δ ~0.5–1.5 ppm for Si-CH₂ groups) .
  • Mass Spectrometry (EI-MS) : Detect molecular ion peaks (M⁺) and fragmentation patterns consistent with the silane backbone .
  • Elemental Analysis : Verify Cl and Si content (theoretical vs. experimental % composition) .
  • Chromatography : HPLC or GC with a non-polar column to assess purity (>98%) and detect residual catalysts or solvents .

Q. What safety protocols are critical when handling trichloro[(ethylphenyl)ethyl]silane in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for chlorosilanes :

  • Use glove boxes or fume hoods with HEPA filters to prevent inhalation of HCl fumes.
  • Wear acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Store under inert gas (argon) to avoid hydrolysis.
  • Neutralize spills with sodium bicarbonate or specialized silane-neutralizing agents .

Advanced Research Questions

Q. How does the steric and electronic environment of the ethylphenyl group influence the reactivity of trichloro[(ethylphenyl)ethyl]silane in cross-coupling reactions?

  • Methodological Answer : The bulky ethylphenyl group reduces nucleophilic attack at the silicon center, favoring electrophilic pathways. Computational studies (DFT) can model charge distribution and steric hindrance . Experimentally, compare reaction rates with less bulky analogs (e.g., methyltrichlorosilane) in Stille or Suzuki couplings. Use kinetic profiling (e.g., in situ Raman spectroscopy) to track intermediate formation .

Q. What strategies resolve contradictions in reported hydrolysis rates of trichloro[(ethylphenyl)ethyl]silane under varying humidity conditions?

  • Methodological Answer : Contradictions arise from uncontrolled trace moisture or solvent polarity. Design experiments with:

  • Controlled Humidity Chambers : Measure hydrolysis rates at 30–90% relative humidity using quartz crystal microbalance (QCM) .
  • Solvent Screening : Compare hydrolysis in polar aprotic (e.g., THF) vs. non-polar (e.g., hexane) solvents via ²⁹Si NMR to monitor Si-O-Si network formation .
  • Additive Studies : Introduce inhibitors (e.g., triethylamine) to decouple moisture effects from intrinsic reactivity .

Q. How can computational modeling predict the thermal stability of trichloro[(ethylphenyl)ethyl]silane during high-temperature applications?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for aryl-substituted silanes) .
  • Use molecular dynamics (MD) simulations to model bond dissociation energies (BDEs) under thermal stress. Calibrate models with experimental DSC data .
  • Correlate substituent effects (e.g., ethyl vs. phenyl groups) on stability using Hammett parameters .

Data Interpretation and Experimental Design

Q. What analytical techniques differentiate between monomeric and oligomeric forms of trichloro[(ethylphenyl)ethyl]silane in solution?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Detect oligomer aggregates (>5 nm diameter) in real time .
  • Size-Exclusion Chromatography (SEC) : Compare elution profiles with monomeric standards .
  • Vapor Pressure Osmometry (VPO) : Measure molecular weight distributions in dilute solutions .

Q. How do researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for trichloro[(ethylphenyl)ethyl]silane across different solvents?

  • Methodological Answer :

  • Solvent Referencing : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS) for consistent chemical shift calibration .
  • Paramagnetic Additives : Add Cr(acac)₃ to reduce relaxation times and clarify splitting patterns in crowded spectra .
  • Cross-Validation : Compare with computational NMR predictions (e.g., Gaussian GIAO method) .

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